

# Understanding the oncogenic role of EZH2 in lymphoma

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An In-depth Technical Guide to the Oncogenic Role of EZH2 in Lymphoma

#### Introduction

Enhancer of Zeste Homolog 2 (EZH2) is a highly conserved histone methyltransferase and the catalytic core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In normal physiology, EZH2 is essential for the development of the lymphoid system, playing a critical role in cellular proliferation and differentiation by mediating gene expression suppression through the methylation of Histone H3 at lysine 27 (H3K27).[1] However, the deregulation of EZH2, through genetic mutations or aberrant expression, is a key driver in the pathogenesis of various B-cell and T-cell lymphomas.[1] This guide provides a comprehensive overview of the molecular mechanisms through which EZH2 exerts its oncogenic functions in lymphoma, its role as a therapeutic target, and the key experimental protocols used to investigate its activity.

# The Canonical Role of EZH2: A Histone Methyltransferase

EZH2's primary function is as the enzymatic engine of the PRC2 complex, which also includes core components like SUZ12 and EED.[1][4][5] The PRC2 complex catalyzes the mono-, di-, and trimethylation of H3K27 (H3K27me1/2/3).[6] The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.[3][4][7] By depositing this repressive mark on the promoter regions of target genes, PRC2 mediates their silencing.[8] This mechanism is vital during normal lymphocyte development, particularly in germinal center (GC) B-cells, where



EZH2 is transiently upregulated to repress genes involved in cell cycle checkpoints and differentiation, thereby enabling rapid clonal expansion and affinity maturation.[9][10]

# **Oncogenic Mechanisms of EZH2 in Lymphoma**

The oncogenic activity of EZH2 in lymphoma is multifaceted, stemming from gain-of-function mutations, overexpression, and non-canonical, methyltransferase-independent functions.

# **Gain-of-Function Mutations**

Somatic, heterozygous gain-of-function mutations in the EZH2 gene are frequently observed in germinal center-derived lymphomas, such as Follicular Lymphoma (FL) and Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL).[1][10]

- Prevalence and Type: The most common activating mutations occur at the tyrosine 641 residue (Y641, also cited as Y646) within the catalytic SET domain, accounting for up to 27% of FL and 22-25% of GCB-DLBCL cases.[1][2][8][11] Other less frequent mutations are found at codons A677 and A682.[2][11][12]
- Mechanism: These mutations alter the substrate preference of the EZH2 enzyme. While wild-type EZH2 is less efficient at converting H3K27me2 to H3K27me3, the mutant forms excel at this step.[6] In heterozygous cells containing both wild-type and mutant alleles, the two forms cooperate to cause a massive global increase in H3K27me3 levels.[2][6][13]
- Consequences: This hyper-trimethylation leads to intensified repression of PRC2 target genes.[2] These targets include critical tumor suppressors and regulators of B-cell differentiation, such as CDKN1A (p21) and BLIMP1.[1][9] By silencing these genes, mutant EZH2 blocks terminal differentiation, traps B-cells in a proliferative state within the germinal center, and promotes lymphomagenesis.[9][14] The sustained repression of checkpoint genes contributes to genomic instability.[9]

## **EZH2 Overexpression**

In many lymphomas, including Natural Killer/T-cell Lymphoma (NKTL), EZH2 is aberrantly overexpressed without evidence of mutation.[15][16] This overexpression can be driven by:



- Upstream Signaling Pathways: Oncogenic pathways involving MYC, NOTCH1, and MEK-ERK can drive EZH2 transcription.[1][15][17] For instance, MYC can repress microRNAs that normally target EZH2 for degradation, leading to its upregulation.[15][16]
- Chromosomal Alterations: Chromosomal gains or amplification of the EZH2 locus on chromosome 7q have been identified in DLBCL and FL.[1]

Overexpressed wild-type EZH2 contributes to oncogenesis by hypermethylating and repressing tumor suppressor genes like PTEN and those involved in apoptosis, such as the IncRNA FAS-AS1, thereby impairing FAS-mediated cell death.[1]

## Non-Canonical (Methyltransferase-Independent) Roles

Emerging evidence reveals that EZH2 can promote cancer growth independently of its histone methyltransferase activity.[1][15] In NKTL, for example, a mutant EZH2 lacking enzymatic activity can still confer a growth advantage.[15]

Transcriptional Co-activator: Phosphorylation of EZH2 by kinases like JAK3 can switch its
function from a repressor to a transcriptional activator.[18] In this role, EZH2 can form a
complex with RNA Polymerase II and directly promote the transcription of oncogenes such
as Cyclin D1.[15][18] This function is independent of the PRC2 complex and its canonical
gene-silencing activity.[15][18]

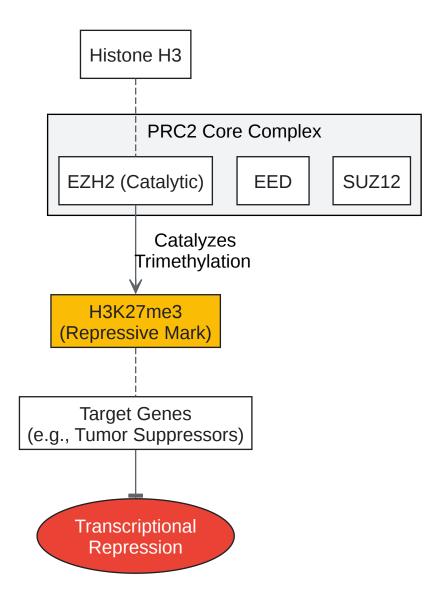
# Signaling Pathways and Logical Relationships

The function and expression of EZH2 are tightly regulated. Its oncogenic activity often involves hijacking these regulatory networks.

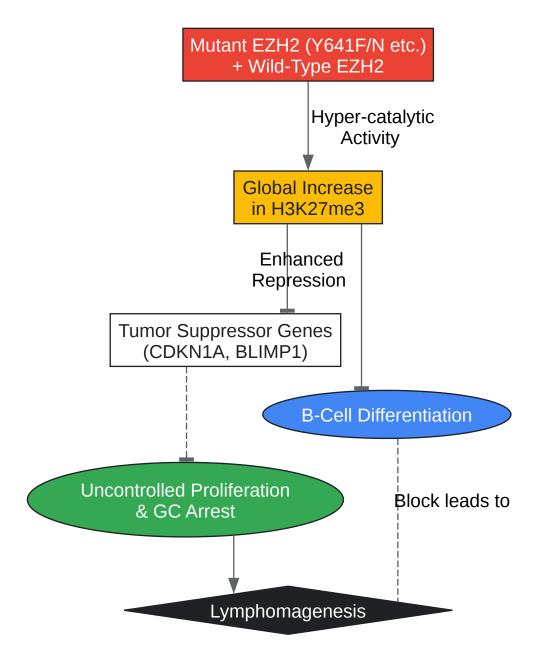
# **Canonical PRC2-Mediated Gene Silencing**

The primary role of EZH2 is within the PRC2 complex to silence target genes.









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